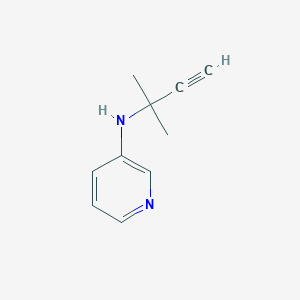![molecular formula C12H16O2 B14259419 Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- CAS No. 247040-80-8](/img/structure/B14259419.png)
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro connection between two rings, which imparts distinct chemical and physical properties. The presence of two ketone groups and a double bond within the spirocyclic framework makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate diketone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of catalysts to enhance reaction efficiency and the implementation of continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex spirocyclic structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The double bond and ketone groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic lactones, while reduction can produce spirocyclic diols.
Aplicaciones Científicas De Investigación
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as spirocyclic polymers with unique mechanical and thermal properties.
Mecanismo De Acción
The mechanism by which Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- exerts its effects involves interactions with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]dec-6-ene: A simpler spirocyclic compound lacking the ketone groups and double bond.
Uniqueness
Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl- is unique due to the presence of two ketone groups and a double bond within the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
247040-80-8 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
8,8-dimethylspiro[4.5]dec-2-ene-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-11(2)7-9(13)12(10(14)8-11)5-3-4-6-12/h3-4H,5-8H2,1-2H3 |
Clave InChI |
HMWOWLABXDOENQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2(CC=CC2)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


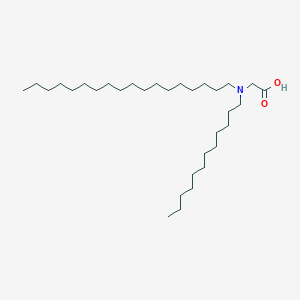
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
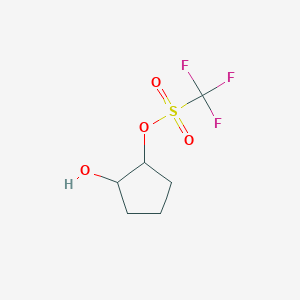
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)

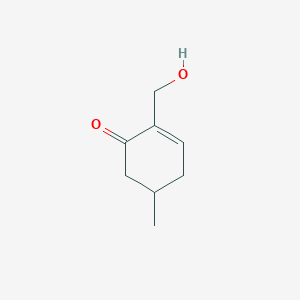
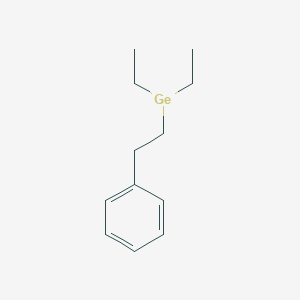

![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
